3,5-Dichloro-4-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide
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Overview
Description
3,5-Dichloro-4-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide: is a chemical compound with the molecular formula C₁₃H₁₃Cl₂NO₂ and a molecular weight of 286.154 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a benzamide moiety, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloro-4-methoxybenzoic acid and 2-methylbut-3-yn-2-amine.
Amidation Reaction: The carboxylic acid group of 3,5-dichloro-4-methoxybenzoic acid is converted to an amide by reacting it with 2-methylbut-3-yn-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features .
Industry: In industrial settings, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,5-Dichloro-4-methoxybenzamide: Lacks the 2-methylbut-3-yn-2-yl group, resulting in different chemical properties and applications.
3,5-Dichloro-4-methoxy-N-(2-methylprop-2-yn-2-yl)benzamide: Similar structure but with a different alkyl group, leading to variations in reactivity and biological activity.
Properties
CAS No. |
23955-55-7 |
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Molecular Formula |
C13H13Cl2NO2 |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
3,5-dichloro-4-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C13H13Cl2NO2/c1-5-13(2,3)16-12(17)8-6-9(14)11(18-4)10(15)7-8/h1,6-7H,2-4H3,(H,16,17) |
InChI Key |
UNLZKBUDHMPQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
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